molecular formula C17H13N5O3 B2367545 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1251686-23-3

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2367545
CAS No.: 1251686-23-3
M. Wt: 335.323
InChI Key: RROVNVKMZIJYCC-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Indazole Derivative Synthesis: The indazole moiety can be prepared by cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the indazole derivative using acylation reactions, often facilitated by coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core, potentially forming hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The indazole moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide: Lacks the indazole moiety but shares the quinazolinone core.

    N-(1H-indazol-6-yl)acetamide: Contains the indazole moiety but lacks the quinazolinone core.

Uniqueness

The combination of the quinazolinone and indazole moieties in 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-15(19-11-6-5-10-8-18-21-14(10)7-11)9-22-16(24)12-3-1-2-4-13(12)20-17(22)25/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVNVKMZIJYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)C=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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